molecular formula C5H7N3O2 B3318810 2,5,7-Triazaspiro[3.4]octane-6,8-dione CAS No. 1026796-16-6

2,5,7-Triazaspiro[3.4]octane-6,8-dione

Cat. No. B3318810
M. Wt: 141.13
InChI Key: LHNBZDSWNHROMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,5,7-Triazaspiro[3.4]octane-6,8-dione” is a chemical compound with the molecular formula C5H7N3O2 . It is a derivative of triazaspiro, a class of compounds characterized by a spirocyclic structure containing three nitrogen atoms .


Synthesis Analysis

The synthesis of “2,5,7-Triazaspiro[3.4]octane-6,8-dione” involves the use of N-ethyl-N,N-diisopropylamine in N,N-dimethyl-formamide at 0 - 20℃ . The reaction mixture is concentrated and subjected to prep HPLC conditions . The desired fractions are concentrated to yield an aqueous suspension of the product .


Molecular Structure Analysis

The molecular structure of “2,5,7-Triazaspiro[3.4]octane-6,8-dione” is characterized by a spirocyclic structure containing three nitrogen atoms . The Smiles Code for this compound is O=C (NC1=O)NC21CNC2 .


Physical And Chemical Properties Analysis

“2,5,7-Triazaspiro[3.4]octane-6,8-dione” has a molecular weight of 141.13 . Its water solubility is classified as very soluble, with a solubility of 92.0 mg/ml . The compound has a bioavailability score of 0.55 .

properties

IUPAC Name

2,5,7-triazaspiro[3.4]octane-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c9-3-5(1-6-2-5)8-4(10)7-3/h6H,1-2H2,(H2,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNBZDSWNHROMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1)C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5,7-Triazaspiro[3.4]octane-6,8-dione

Synthesis routes and methods I

Procedure details

tert-Butyl 6,8-dioxo-2,5,7-triazaspiro[3.4]octane-2-carboxylate (Preparation 18A, 620 mg, 2.57 mmol) was dissolved in 15 mL of hot dioxane until a homogeneous yellow solution formed. To this solution was added 30 mL of 4 M hydrochloric acid in dioxane. The reaction was stirred for 3 h and then concentrated in vacuo to give 2,5,7-triazaspiro[3.4]octane-6,8-dione, hydrochloric acid (420 mg, 92%). MS (M+1)=142.0. 1H NMR (400 MHz, DMSO-d6) δ ppm 10.9 (1H, s), 9.30 (2H, br d), 8.70 (1H, s), 4.15 (1H, br s), 4.05 (1H, br s), 3.39 (2H, br s).
Quantity
620 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
92%

Synthesis routes and methods II

Procedure details

3-Oxo-azetidine-1-carboxylic acid tert-butyl ester (1 eq.) and potassium cyanide (1.3 eq) are dissolved in ethanol before ammonium carbonate (8 eq.) in water is added. The mixture is heated to 90° C. for 19 h and monitored by LCMS. Upon completion, the solvent is removed in vacuum. The residue is diluted with water and the product filtered off. Boc-deprotection under standard conditions gives the desired hydantoine as HCl-salt ready for further modifications.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5,7-Triazaspiro[3.4]octane-6,8-dione
Reactant of Route 2
Reactant of Route 2
2,5,7-Triazaspiro[3.4]octane-6,8-dione
Reactant of Route 3
Reactant of Route 3
2,5,7-Triazaspiro[3.4]octane-6,8-dione
Reactant of Route 4
Reactant of Route 4
2,5,7-Triazaspiro[3.4]octane-6,8-dione
Reactant of Route 5
Reactant of Route 5
2,5,7-Triazaspiro[3.4]octane-6,8-dione
Reactant of Route 6
Reactant of Route 6
2,5,7-Triazaspiro[3.4]octane-6,8-dione

Citations

For This Compound
1
Citations
HY Xiao, SH Watterson, CM Langevine… - Journal of Medicinal …, 2016 - ACS Publications
Fingolimod (1) is the first approved oral therapy for the treatment of relapsing remitting multiple sclerosis. While the phosphorylated metabolite of fingolimod was found to be a …
Number of citations: 9 0-pubs-acs-org.brum.beds.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.